![molecular formula C14H19N5O B4455042 2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B4455042.png)
2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol
Overview
Description
2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol is a complex organic compound that features a quinazoline ring fused with a piperazine ring and an ethanol group. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol typically involves multiple steps, starting with the formation of the quinazoline core. One common method is the condensation of anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazoline ring. The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group on the quinazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinazoline carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of N-alkyl or N-acyl quinazoline derivatives.
Scientific Research Applications
2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to the suppression of tumor growth or reduction of inflammation. The piperazine ring may enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Uniqueness
2-[4-(4-amino-2-quinazolinyl)-1-piperazinyl]ethanol is unique due to its specific combination of the quinazoline and piperazine rings, which may confer distinct biological activities compared to other quinazoline derivatives. Its ethanol group also provides additional sites for chemical modification, potentially enhancing its pharmacological properties .
Properties
IUPAC Name |
2-[4-(4-aminoquinazolin-2-yl)piperazin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c15-13-11-3-1-2-4-12(11)16-14(17-13)19-7-5-18(6-8-19)9-10-20/h1-4,20H,5-10H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHMSCGMPCACJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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